5-Amino-4-bromothiophene-2-carbonitrile
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Overview
Description
5-Amino-4-bromothiophene-2-carbonitrile is an organic compound with the molecular formula C5H3BrN2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an amino group and a bromine atom attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromothiophene-2-carbonitrile typically involves the reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile . This one-pot synthesis method is efficient and scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis method mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromothiophene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Compounds with oxidized amino groups, such as nitro or hydroxylamine derivatives.
Reduction Products: Reduced forms of the amino group, such as primary amines.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-Amino-4-bromothiophene-2-carbonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of conductive polymers and other advanced materials.
Medicinal Chemistry: It is investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-bromothiophene-2-carbonitrile
- 5-Amino-4-chlorothiophene-2-carbonitrile
- 5-Amino-4-iodothiophene-2-carbonitrile
Uniqueness
5-Amino-4-bromothiophene-2-carbonitrile is unique due to the presence of both an amino group and a bromine atom on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in organic synthesis and materials science. The bromine atom, in particular, facilitates substitution reactions and coupling reactions, making the compound a versatile intermediate in organic chemistry .
Properties
IUPAC Name |
5-amino-4-bromothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-1-3(2-7)9-5(4)8/h1H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOWTHASSZOARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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